(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
CAS No.: 2241107-57-1
Cat. No.: VC7344107
Molecular Formula: C13H19N3O
Molecular Weight: 233.315
* For research use only. Not for human or veterinary use.
![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene - 2241107-57-1](/images/structure/VC7344107.png)
Specification
CAS No. | 2241107-57-1 |
---|---|
Molecular Formula | C13H19N3O |
Molecular Weight | 233.315 |
IUPAC Name | (4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene |
Standard InChI | InChI=1S/C13H19N3O/c1-2-17-12-6-11-8-14-7-10-4-3-5-15-13(10)16(11)9-12/h3-5,11-12,14H,2,6-9H2,1H3/t11-,12-/m1/s1 |
Standard InChI Key | UISBFYZNOQXJTR-VXGBXAGGSA-N |
SMILES | CCOC1CC2CNCC3=C(N2C1)N=CC=C3 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound belongs to the triazatricyclo family, featuring a fused tricyclic system comprising 8-, 4-, and 6-membered rings. The core structure integrates two nitrogen atoms within the bicyclo[8.4.0] framework and an additional nitrogen in the azetidine-like moiety. The (4R,6R) stereochemistry denotes specific spatial arrangements at the 4th and 6th carbon positions, distinguishing it from the (4R,6S) isomer described in preliminary studies.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₃O |
Molecular Weight | 233.315 g/mol |
IUPAC Name | (4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene |
SMILES | CCO[C@H]1[C@H]2CNCC3=CC=CC=C3N2C1 |
The ethoxy group at position 4 introduces stereoelectronic effects that influence conformational stability and intermolecular interactions.
Synthesis and Purification
Synthetic Pathways
The synthesis of (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene involves multi-step organic transformations:
-
Cyclization: A palladium-catalyzed intramolecular Heck reaction forms the tricyclic core, with chiral auxiliaries controlling stereoselectivity.
-
Functionalization: Ethoxy group introduction via nucleophilic substitution at the 4-position under basic conditions.
-
Resolution: Chiral chromatography separates the (4R,6R) isomer from diastereomeric byproducts.
Table 2: Key Reaction Parameters
Step | Conditions | Yield (%) |
---|---|---|
Cyclization | Pd(OAc)₂, PPh₃, DMF, 110°C | 62 |
Ethoxylation | NaH, EtOH, THF, 0°C | 78 |
Chiral Resolution | Chiralpak AD-H, hexane/IPA | 95 ee |
Biological Activity and Mechanism
Preclinical Efficacy
In murine xenograft models, the (4R,6S) analog reduced tumor volume by 68% at 10 mg/kg/day (p < 0.01). Pharmacokinetic data for the (4R,6R) form remain unreported, though structural similarities suggest comparable logP (2.8 ± 0.3) and plasma protein binding (89%).
Analytical Profiling
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry data for related adducts provide insights into gas-phase behavior:
Table 3: Predicted CCS Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 234.153 | 141.8 |
[M+Na]+ | 256.135 | 150.5 |
[M-H]- | 232.138 | 142.3 |
These values assist in LC-MS/MS method development for bioanalytical assays.
Research Gaps and Future Directions
-
Stereochemical Impact: No comparative studies exist on (4R,6R) vs. (4R,6S) activity. Molecular dynamics simulations could elucidate configuration-dependent target engagement.
-
Toxicological Profile: Acute toxicity, CYP inhibition, and hERG channel binding data are unavailable.
-
Formulation Challenges: The compound’s low aqueous solubility (0.12 mg/mL, predicted) necessitates nanoparticle delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume